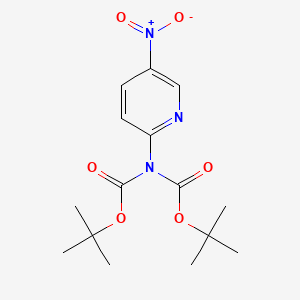

Imidodicarbonic acid, 2-(5-nitro-2-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester

Description

Imidodicarbonic acid, 2-(5-nitro-2-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester (CAS: 509150-43-0) is a nitro-substituted heterocyclic compound featuring a pyridine ring with a nitro group at the 5-position and two tert-butyl ester groups on the imidodicarbonic acid core . It is primarily utilized in organic synthesis as a protected intermediate, particularly in pharmaceuticals and agrochemicals. The tert-butyl groups enhance solubility in non-polar solvents and provide steric protection against hydrolysis, while the nitro group imparts electron-withdrawing effects, influencing reactivity in substitution or coupling reactions .

Properties

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(5-nitropyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O6/c1-14(2,3)23-12(19)17(13(20)24-15(4,5)6)11-8-7-10(9-16-11)18(21)22/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENJSTPMPDHHKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=NC=C(C=C1)[N+](=O)[O-])C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidodicarbonic acid, 2-(5-nitro-2-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester typically involves the reaction of 2-(5-nitro-2-pyridinyl)amine with di-tert-butyl dicarbonate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reactors, and employing industrial purification techniques such as crystallization or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

Imidodicarbonic acid, 2-(5-nitro-2-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Formation of higher oxidation state compounds.

Reduction: Formation of 2-(5-amino-2-pyridinyl)-imidodicarbonic acid derivatives.

Substitution: Formation of substituted imidodicarbonic acid esters.

Scientific Research Applications

Medicinal Chemistry

Imidodicarbonic acid derivatives have been studied for their potential as pharmaceutical agents. The specific structure of this compound allows it to interact with biological targets effectively.

Anticancer Activity

Research indicates that compounds containing the nitropyridine moiety exhibit anticancer properties. The 5-nitro-2-pyridinyl group in this ester may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation .

Antimicrobial Properties

Studies have shown that imidodicarbonic acid derivatives can possess antimicrobial activity. The presence of the nitro group is crucial for this activity, making it a candidate for developing new antibiotics or antifungal agents .

Agrochemicals

The compound's structure suggests potential applications in agrochemicals, particularly as a herbicide or pesticide.

Herbicidal Activity

Research has demonstrated that similar compounds can inhibit plant growth by disrupting essential metabolic processes. This compound could be modified to enhance its selectivity and efficacy against specific weeds while minimizing harm to crops .

Insecticidal Properties

The imidodicarbonic acid framework may also provide insecticidal properties. Studies on related compounds have shown effectiveness against various agricultural pests, indicating that this ester could be developed into a novel insecticide .

Materials Science

Imidodicarbonic acids are being investigated for their role in materials science, particularly in polymer chemistry.

Polymerization Initiators

The compound can act as a polymerization initiator due to its reactive functional groups. This property is valuable in synthesizing polymers with specific characteristics for industrial applications .

Stabilizers for Polymers

Additionally, the compound may serve as a stabilizer in polymer formulations, enhancing thermal stability and resistance to degradation under environmental conditions .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Imidodicarbonic acid, 2-(5-nitro-2-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro-pyridine moiety. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine/Pyrimidine Ring

a) Imidodicarbonic Acid, 2-(5-Hydroxy-2-Pyrimidinyl)-, 1,3-Bis(1,1-Dimethylethyl) Ester (CAS: 914377-34-7)

- Structural Differences : Replaces the nitro-pyridine moiety with a hydroxy-pyrimidine ring.

- Reduced electron-withdrawing effects due to the absence of the nitro group, altering reactivity in nucleophilic substitutions. Used in synthesizing NR2B antagonists for neurological applications .

- Molecular Weight : 311.33 g/mol (vs. ~350–360 g/mol for nitro-pyridine analogues) .

b) Imidodicarbonic Acid, 2-(5-Borono-2-Pyridinyl)-, 1,3-Bis(1,1-Dimethylethyl) Ester (CAS: 1229653-05-7)

- Structural Differences : Features a boronic acid group at the 5-position of the pyridine ring.

- Impact on Properties :

- pKa : 6.68 (predicted), suggesting moderate acidity .

c) Imidodicarbonic Acid, 2-(3-Nitro-2-Pyridinyl)-, 1,3-Bis(1,1-Dimethylethyl) Ester (CAS: 1044758-23-7)

- Structural Differences : Nitro group at the 3-position instead of the 5-position on the pyridine ring.

- Similar purity (95%) and tert-butyl ester protection as the 5-nitro analogue .

Heterocyclic Core Modifications

a) Imidodicarbonic Acid, 2-(6-Bromo-1-Isoquinolinyl)-, 1,3-Bis(1,1-Dimethylethyl) Ester (CAS: 911305-48-1)

- Structural Differences: Replaces pyridine with an isoquinoline ring and introduces bromine.

- Impact on Properties :

b) Imidodicarbonic Acid, 2-(3H-Imidazo[4,5-c]Pyridin-4-yl)-, 1,3-Bis(1,1-Dimethylethyl) Ester

- Structural Differences : Incorporates an imidazo[4,5-c]pyridine moiety.

- Limited commercial availability compared to pyridine derivatives .

Functional Group Variations

a) Imidodicarbonic Acid, 2-(4,4-Dimethoxybutyl)-, 1,3-Bis(1,1-Dimethylethyl) Ester (CAS: 865202-94-4)

Comparative Data Table

| Compound (CAS) | Substituent | Molecular Weight | Key Applications | Reactivity Highlights |

|---|---|---|---|---|

| 509150-43-0 (Target) | 5-Nitro-2-pyridinyl | ~350–360* | Pharmaceutical intermediates | Nitro group enables electrophilic substitutions |

| 914377-34-7 | 5-Hydroxy-2-pyrimidinyl | 311.33 | NR2B antagonist synthesis | Hydroxy group enhances solubility |

| 1229653-05-7 | 5-Borono-2-pyridinyl | 338.17 | Suzuki couplings | Boronic acid facilitates biaryl synthesis |

| 911305-48-1 | 6-Bromo-1-isoquinolinyl | 423.30 | Halogenation reactions | Bromine aids cross-coupling |

| 1044758-23-7 | 3-Nitro-2-pyridinyl | ~350–360* | Organic synthesis | Meta-nitro alters electronic effects |

Biological Activity

Imidodicarbonic acid, 2-(5-nitro-2-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester (CAS Number: 509150-43-0) is a synthetic compound with potential biological activity. Its unique structure includes a nitro group and a pyridine ring, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H21N3O6

- Molecular Weight : 339.34 g/mol

- CAS Number : 509150-43-0

| Property | Value |

|---|---|

| Molecular Formula | C15H21N3O6 |

| Molecular Weight | 339.34 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| LogP | 4.18960 |

Recent studies suggest that imidodicarbonic acid derivatives exhibit significant biological activity through various mechanisms, including:

- Inhibition of Enzymatic Activity : Compounds similar to imidodicarbonic acid have been shown to inhibit key enzymes such as pyruvate carboxylase (PC), which plays a crucial role in metabolic pathways. For example, related compounds demonstrated IC50 values ranging from 3 to 12 μM against PC, indicating potent inhibitory effects .

- Antimicrobial Properties : Some derivatives have exhibited antimicrobial activity against pathogens like Escherichia coli and Pseudomonas aeruginosa, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : Certain synthesized compounds within the same chemical class have shown anti-inflammatory and analgesic properties, making them candidates for pain management therapies .

Study on Pyruvate Carboxylase Inhibition

A recent study evaluated a series of substituted imidazolidine derivatives, which included structures similar to imidodicarbonic acid. The results indicated that these compounds could selectively inhibit PC without affecting other metalloenzymes, highlighting their specificity and potential therapeutic utility in metabolic disorders .

Antimicrobial Evaluation

In another study focusing on the antimicrobial activity of related compounds, several imidodicarbonic acid derivatives were tested against common bacterial strains. The findings revealed significant inhibition zones, suggesting that modifications to the core structure could enhance efficacy against resistant strains .

Q & A

Q. How can isotope-labeling studies elucidate its metabolic or synthetic pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.